molecular formula C18H15O3PS B3081975 2-(Diphenylphosphino)benzenesulfonic acid CAS No. 111864-25-6

2-(Diphenylphosphino)benzenesulfonic acid

Cat. No.: B3081975
CAS No.: 111864-25-6
M. Wt: 342.3 g/mol
InChI Key: HXVJDHROZFWXHT-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org This field is extensive, with compounds that have applications ranging from catalysis to materials science. Within this domain, phosphines (PR₃) are a major class of compounds, notable for their role as ligands in transition metal catalysis. ethernet.edu.et Phosphine (B1218219) ligands are prized for their ability to modulate the electronic and steric properties of metal centers, thereby influencing the activity, selectivity, and stability of catalysts. libretexts.org

2-(Diphenylphosphino)benzenesulfonic acid is a prime example of a functionalized tertiary phosphine. libretexts.org It belongs to a sophisticated class of ligands where the fundamental phosphine structure is modified to include additional functional groups. This strategic functionalization introduces new properties, such as water solubility and the ability to participate in secondary interactions, expanding the utility of the phosphine ligand beyond that of simpler analogs like triphenylphosphine (B44618).

Significance of Dual Functionality in Ligand Design

The design of ligands with multiple functional groups is a key strategy in the development of advanced catalysts. The dual functionality of this compound, possessing both a phosphine and a sulfonic acid group, allows it to perform multiple roles simultaneously, making it a highly versatile building block in catalysis.

The diphenylphosphino group is the primary coordinating site of the ligand. The phosphorus atom has a lone pair of electrons that it can donate to an empty orbital on a transition metal center, forming a coordinate covalent bond. libretexts.org This electron-donating capability makes phosphines effective σ-donor ligands. libretexts.org

The strength of this donation influences the electron density at the metal center, which in turn affects the metal's reactivity and its interactions with other substrates in a catalytic cycle. libretexts.org The electronic properties of the phosphine can be tuned by the substituents on the phosphorus atom. libretexts.org In this compound, the two phenyl groups provide a specific electronic and steric environment that is useful in many catalytic applications. The incorporation of charged functional groups, such as the sulfonate group, can also dramatically increase the donor properties of the phosphine. nih.gov

The sulfonic acid (-SO₃H) group imparts two critical features to the ligand: acidity and enhanced solubility.

Acidic Functionality : The sulfonic acid group is a strong Brønsted acid. This acidity can be utilized in catalytic reactions that require an acidic promoter. The presence of both a coordinating phosphine and an acidic site on the same molecule can lead to cooperative catalytic effects.

Solubility Modulation : Perhaps the most significant role of the sulfonic acid group is its ability to confer water solubility to the ligand and its corresponding metal complexes. Many organometallic catalysts are soluble only in organic solvents. The high polarity of the sulfonic acid group allows for catalysis to be performed in aqueous media or biphasic systems (e.g., water and an organic solvent). This approach is central to the principles of "green chemistry," as it can simplify catalyst recovery and recycling—the catalyst remains in the aqueous phase while the organic products are easily separated—and reduces the need for volatile organic compounds (VOCs).

Overview of Research Trajectories for the Compound

Research involving this compound has primarily focused on its application as a ligand precursor for homogeneous catalysis. Scientists have utilized this compound to prepare a variety of transition metal complexes that serve as catalysts for important organic transformations. sigmaaldrich.comchemicalbook.com

Key areas of research and application include:

Cross-Coupling Reactions : Its metal complexes are used to catalyze reactions like the Heck reaction, which forms carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com

Hydrogenation : The ligand is employed in catalysts for the hydrogenation of ketones and other unsaturated compounds. sigmaaldrich.comsigmaaldrich.com

Polymerization and Oligomerization : It is used in catalytic systems for the oligomerization and polymerization of olefins (e.g., ethylene). sigmaaldrich.comsigmaaldrich.com

Other Organic Transformations : Research has also explored its use in regioselective allylation and the N-alkylation of amines. sigmaaldrich.comsigmaaldrich.com

The overarching trajectory of research is aimed at leveraging the ligand's water solubility for efficient and environmentally benign catalytic processes. The development of robust, recyclable catalysts for fine chemical synthesis remains a significant goal in the field.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphanylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJDHROZFWXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111864-25-6
Record name 111864-25-6
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Synthetic Methodologies for 2 Diphenylphosphino Benzenesulfonic Acid

Established Synthetic Pathways

While multiple routes to arylphosphines exist, the synthesis of sulfonated phosphines often involves direct sulfonation of a pre-formed triarylphosphine or building the molecule through coupling reactions. The phosphination of benzenesulfonyl chloride derivatives is less commonly cited as a direct route to this specific compound compared to the direct sulfonation approach. A more established method involves the controlled sulfonation of triphenylphosphine (B44618).

Phosphination Reactions of Benzenesulfonyl Chloride Derivatives

The direct phosphination of a benzenesulfonyl chloride derivative to form a C–P bond is not a widely documented primary route for the synthesis of 2-(Diphenylphosphino)benzenesulfonic acid. Synthetic strategies for arylphosphines typically involve the formation of a carbon-phosphorus bond by coupling a phosphorus nucleophile with an aryl electrophile, such as an aryl halide.

A more conventional and extensively documented method for preparing sulfonated arylphosphines is the direct sulfonation of the parent phosphine (B1218219). researchgate.nettandfonline.com In this approach, triphenylphosphine is treated with a strong sulfonating agent. This method allows for the introduction of sulfonic acid groups onto the aromatic rings of the phosphine. The position and degree of sulfonation can be controlled by the reaction conditions. For the synthesis of monosulfonated triphenylphosphine (TPPMS), careful control of stoichiometry and conditions is required to favor the formation of the desired product over di- and tri-sulfonated versions. tandfonline.com

Specific Reaction Conditions and Reagents

The direct sulfonation of triphenylphosphine to yield sulfonated derivatives requires potent reagents and carefully controlled conditions to prevent undesirable side reactions, particularly the oxidation of the phosphorus(III) center.

Key reagents and conditions include:

Sulfonating Agent : Oleum (fuming sulfuric acid, H₂SO₄·xSO₃) is commonly used as the sulfonating agent. researchgate.netrsc.org The concentration of free SO₃ in the oleum is a critical parameter that influences the reactivity and the degree of sulfonation.

Oxidation Prevention : The phosphorus atom in triarylphosphines is susceptible to oxidation during sulfonation. To mitigate this, boric acid is often added to the reaction mixture. researchgate.netrsc.org Boric acid protects the phosphine group, allowing sulfonation to proceed while minimizing the formation of the corresponding phosphine oxide.

Reaction Temperature and Time : The reaction is typically conducted at elevated temperatures to facilitate the electrophilic aromatic substitution. The duration is optimized to achieve the desired level of sulfonation without excessive byproduct formation.

The reaction results in a mixture of sulfonated products, from which the desired this compound must be isolated and purified. tandfonline.com

Table 1: Typical Reagents and Conditions for Direct Sulfonation of Triarylphosphines

Parameter Description Purpose
Substrate Triphenylphosphine The arylphosphine backbone to be functionalized.
Sulfonating Agent Oleum (H₂SO₄/SO₃) Provides the electrophilic SO₃ for sulfonation of the aromatic rings. researchgate.netrsc.org
Protective Agent Boric Acid Prevents the oxidation of the P(III) center to P(V) (phosphine oxide). researchgate.netrsc.org
Solvent Sulfuric Acid (from Oleum) Serves as the reaction medium.

| Temperature | Elevated | To overcome the activation energy for electrophilic aromatic substitution. |

Purification and Isolation Techniques in Academic Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity suitable for use in catalysis or further synthesis. The workup procedure must effectively separate the desired monosulfonated product from unreacted starting material, polysulfonated byproducts, and any phosphine oxide formed. tandfonline.com

Common laboratory techniques for purification and isolation include:

Precipitation and Filtration : After the reaction is complete, the mixture is often carefully quenched by adding it to ice water. The change in polarity and temperature can cause the product to precipitate. The solid can then be collected by filtration.

Extraction : Solvent extraction can be used to separate components based on their solubility. For acidic compounds like sulfonic acids, pH-controlled extraction is a powerful tool. ijddr.in The sulfonated phosphine can be deprotonated with a base to form a water-soluble salt, allowing separation from non-acidic organic impurities. Subsequent acidification of the aqueous layer will re-protonate the sulfonic acid, potentially causing it to precipitate for collection.

Crystallization : Recrystallization from a suitable solvent system is a standard method for purifying solid organic compounds. ijddr.in This technique relies on the differences in solubility between the desired compound and impurities at different temperatures.

Chromatography : For achieving very high purity, chromatographic methods such as ion-exchange chromatography or column chromatography on polar stationary phases (like silica (B1680970) gel) can be employed. mdpi.com These methods separate molecules based on their differential interactions with the stationary and mobile phases.

Comparative Analysis with Related Phosphine Syntheses

While direct sulfonation is a primary method for producing sulfonated phosphines, other modern synthetic methodologies are prevalent for the general synthesis of arylphosphines, each with distinct mechanisms and applications.

Photostimulated SRN1 Reactions for Arylphosphines

The SRN1 (Unimolecular Radical Nucleophilic Substitution) reaction offers a non-catalytic pathway to form carbon-phosphorus bonds. This mechanism is fundamentally different from the electrophilic substitution of sulfonation or metal-catalyzed cross-coupling reactions.

The key features of the SRN1 mechanism are:

Mechanism : It is a chain reaction involving radical and radical anion intermediates. The process is typically initiated by a single electron transfer (SET), often induced by photostimulation (irradiation with light).

Reaction Steps :

Initiation : An electron is transferred to the aryl halide substrate, forming a radical anion.

Propagation : The radical anion fragments, losing the halide ion to form an aryl radical. This radical then reacts with a phosphorus nucleophile (e.g., a phosphide anion) to form a new radical anion. This product radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final arylphosphine product.

Conditions : These reactions are often carried out in solvents like liquid ammonia or DMSO, which can support the anionic intermediates. researchgate.net Photostimulation is a common method to initiate the electron transfer process. researchgate.net

This method is valuable for creating C-P bonds on unactivated aromatic rings where traditional nucleophilic aromatic substitution would not be feasible.

Metal-Catalyzed Cross-Coupling Approaches for Arylphosphines

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C–P bonds. beilstein-journals.orgbrent-holt.com These reactions typically involve a palladium, nickel, or copper catalyst to couple an aryl electrophile with a phosphorus nucleophile.

Table 2: Comparison of Arylphosphine Synthetic Methodologies

Feature Direct Sulfonation Photostimulated SRN1 Metal-Catalyzed Cross-Coupling
Bond Formed S-C (on existing phosphine) P-C P-C
Key Reagents Triphenylphosphine, Oleum Aryl Halide, Phosphide Anion Aryl Halide/Triflate/Nonaflate, Secondary Phosphine or derivative
Mechanism Electrophilic Aromatic Substitution Radical Nucleophilic Substitution Catalytic Cycle (e.g., Oxidative Addition, Reductive Elimination)
Catalyst None None (uses photoinitiation) Transition Metal (Pd, Ni, Cu) beilstein-journals.orgbrent-holt.comacs.org
Key Advantage Direct route to sulfonated phosphines Tolerant of unactivated aryl systems High functional group tolerance, wide substrate scope brent-holt.com

| Key Disadvantage | Harsh conditions, oxidation risk, mixture of products tandfonline.com | Requires specific conditions (e.g., liquid NH₃), photo-reactor | Catalyst cost and sensitivity, potential ligand synthesis |

These catalytic methods offer significant advantages in terms of functional group tolerance and substrate scope. brent-holt.com For example, palladium-catalyzed reactions can couple aryl halides (Cl, Br, I) or sulfonates (triflates, nonaflates) with various phosphorus sources, including secondary phosphines (R₂PH) or their borane complexes. nih.govacs.org The choice of metal, ligand, and reaction conditions allows for the synthesis of a vast array of functionalized arylphosphines with high efficiency and selectivity.

Coordination Chemistry and Transition Metal Complexation

Structural Elucidation of Coordination Complexes

Advanced Spectroscopic Characterization

The elucidation of the structural and electronic properties of dppbs-metal complexes relies heavily on a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

ComplexSolvent³¹P{¹H} NMR Chemical Shift (δ, ppm)
[PdCl(dppbs)(amine)]CDCl₃27.6
Bi(dppbs-O)₂(DMSO)₃DMSONot Reported (Oxidized Ligand)

Infrared (IR) Spectroscopy offers valuable information regarding the vibrational modes of the dppbs ligand and how they are perturbed upon coordination. Key vibrational bands include those associated with the P-C bonds of the diphenylphosphino group and the S-O bonds of the sulfonate group. Changes in the frequency and intensity of these bands can indicate the mode of coordination and the strength of the metal-ligand interaction.

Complexν(SO₃) (cm⁻¹)ν(P-Ar) (cm⁻¹)
Free dppbs~1200, ~1030~1435
Generic M(dppbs)nShift upon coordinationShift upon coordination

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the metal complexes. The absorption bands observed in the UV-Vis spectrum can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The position and intensity of these bands are influenced by the identity of the metal, its oxidation state, and the coordination geometry of the complex.

Complexλmax (nm)Assignment
Generic M(dppbs)nVaries with metal and geometryLMCT, MLCT, d-d transitions

X-ray Crystallography Studies

For instance, the crystal structure of an anionic methylpalladium complex with a phosphine-sulfonate ligand has been determined, providing valuable data on the coordination of the dppbs ligand.

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
[PdMeCl(dppbs-based ligand)]⁻Not specifiedNot specifiedP-Pd, Pd-O, Pd-C, Pd-ClP-Pd-O, P-Pd-C, O-Pd-Cl
Bi(C₁₈H₁₄P(O)SO₃)₂(DMSO)₃Not specifiedNot specifiedBi-O(sulfonate), Bi-O(phosphine oxide), Bi-O(DMSO)O-Bi-O

Ligand Design Principles for Tunable Properties

The versatility of 2-(diphenylphosphino)benzenesulfonic acid as a ligand stems from the ability to independently modify its steric and electronic properties. These modifications allow for the fine-tuning of the resulting metal complex's catalytic activity, selectivity, and stability.

The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the diphenylphosphino group. Electron-donating groups increase the electron density on the phosphorus atom, leading to stronger σ-donation to the metal center. This can enhance the stability of the complex and influence its reactivity. Conversely, electron-withdrawing groups decrease the electron density on the phosphorus, which can affect the back-bonding characteristics of the metal-ligand bond.

The steric bulk of the ligand can be systematically varied by introducing substituents at the ortho, meta, or para positions of the phenyl rings. Increasing the steric hindrance around the phosphorus atom can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the catalytic site to substrates. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine (B1218219) ligands.

The position of the sulfonate group also plays a crucial role in determining the properties of the complex. While this compound has the sulfonate group in the ortho position, isomers with the sulfonate group in the meta or para positions can exhibit different coordination behavior and catalytic performance. The ortho-sulfonate group, for example, can act as a hemilabile ligand, where the sulfonate group can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle. This hemilability can open up coordination sites for substrate binding and facilitate catalytic transformations.

By systematically modifying these structural features, a library of dppbs-based ligands can be synthesized, each imparting unique properties to the corresponding metal complexes. This rational design approach is fundamental to the development of highly efficient and selective catalysts for a wide range of organic transformations, including Heck coupling, hydrogenation, and olefin oligomerization.

Catalytic Applications in Organic Synthesis

Homogeneous Catalysis

Catalysts derived from 2-(diphenylphosphino)benzenesulfonic acid are primarily employed in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The sulfonic acid group can enhance solubility in polar or aqueous solvent systems, facilitating catalyst recovery and recycling in biphasic catalysis.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium complexes featuring phosphine (B1218219) ligands are central to many of these transformations.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The choice of phosphine ligand is crucial as it influences the stability, activity, and selectivity of the palladium catalyst. Ligands like this compound serve as ancillary ligands that stabilize the active Pd(0) species and participate in the catalytic cycle, which involves oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org While this compound is identified as a ligand precursor for catalysts used in the Heck reaction, specific performance data for catalysts derived directly from this ligand are not detailed in readily available literature. The use of water-soluble phosphine ligands, such as the sulfonated phosphine TPPTS which is structurally related, has been reviewed for facilitating Heck reactions in aqueous media, which aids in catalyst recycling. mdpi.com

Palladium-catalyzed allylic alkylation is a key method for forming C-C bonds where a nucleophile attacks an allylic substrate. The regioselectivity of this reaction—determining which carbon of the allyl group is attacked—is heavily influenced by the steric and electronic properties of the phosphine ligand. The use of this compound as a ligand precursor is noted for this type of transformation. The ligand's structure can direct the nucleophilic attack to either the more substituted (branched) or less substituted (linear) position of the π-allyl palladium intermediate. The performance of specific ligands, such as meso-2,4-Bis(diphenylphosphino)pentane (mBDPP), highlights the subtle but important effect ligands have on regioselectivity in related Heck arylation reactions. nih.gov However, specific research findings detailing the regioselectivity and yields for allylation reactions catalyzed by complexes of this compound are not extensively documented in the available sources.

Transition metal catalysts, particularly those based on nickel and palladium with phosphine-sulfonate ligands, are highly effective for the oligomerization and polymerization of olefins like ethylene (B1197577). These catalysts can produce polyolefins with specific microstructures, such as branching, which dictates the material's properties. The phosphine-sulfonate ligand plays a critical role in balancing the rates of chain propagation and chain transfer, which in turn controls the molecular weight and degree of branching of the resulting polymer.

Recent research has focused on phosphorus phenol (B47542) nickel catalysts, which show excellent performance in copolymerizing ethylene with polar monomers. rsc.org The addition of Lewis acids can coordinate to the catalyst complex, increasing steric hindrance and thereby improving thermal stability and leading to higher molecular weight polyethylene (B3416737). rsc.org Nickel complexes with phosphine-sulfonate ligands have been synthesized and used as single-component catalysts for ethylene polymerization without the need for an activator, producing low molecular weight polyethylene with only methyl branches.

Table 1: Ethylene Polymerization using Nickel Complexes with Anilinobenzoic Acid Methyl Ester Ligands (Representative Data)
EntryCatalystCocatalystActivity (kg·mol⁻¹·h⁻¹)Mn (kg·mol⁻¹)PDI (Mw/Mn)Tm (°C)
1C2dMMAO14.4Oligomer--
2C2Ni(COD)₂15.476.31.5122
3C2Ni(COD)₂16841.11.7119
4C2Ni(COD)₂1.86.21.6110

This table presents representative data for ethylene polymerization using related nickel complexes to illustrate typical catalytic performance. Data is adapted from a study on nickel complexes bearing anilinobenzoic acid methyl ester ligands. nih.gov Polymerization conditions vary between entries.

Reduction Reactions

Catalytic hydrogenation is a fundamental reduction reaction in organic chemistry, converting unsaturated compounds to their saturated counterparts.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a highly valuable transformation, often catalyzed by ruthenium, rhodium, or iridium complexes. webofproceedings.org The efficiency and enantioselectivity of these reactions are critically dependent on the chiral ligands coordinated to the metal center. Phosphine ligands are integral to many of these catalytic systems. While this compound is noted as a ligand precursor for catalysts used in ketone hydrogenation, it is achiral and would not induce enantioselectivity unless used in conjunction with a chiral component.

Ruthenium complexes incorporating various phosphine and diamine ligands have been developed that are highly effective for the transfer hydrogenation of ketones, using hydrogen donors like 2-propanol. rsc.org These reactions provide an efficient route to secondary alcohols. For instance, certain ruthenium complexes can achieve high yields and turnover frequencies up to 112,000 h⁻¹. rsc.org Although this compound is indicated for this application, specific studies detailing its performance and the activity of its derived catalysts in ketone hydrogenation are not prevalent in the reviewed literature.

Heteroatom Alkylation

Heteroatom alkylation is a fundamental transformation in organic chemistry for the construction of carbon-heteroatom bonds. Catalytic methods, especially those that utilize abundant and environmentally benign alkylating agents like alcohols, are of high importance.

The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, is an atom-economical method for synthesizing higher amines with water as the sole byproduct. In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The catalyst then transfers the stored hydrogen back to the imine, yielding the alkylated amine and regenerating the catalyst.

Table 1: Reductive Amination of Ketones with Benzylamine using a Sulfonated Phosphine-Iridium Catalyst st-andrews.ac.uk
EntryKetoneProductYield (%)
1AcetophenoneN-(1-phenylethyl)benzylamine96
24'-MethylacetophenoneN-(1-(p-tolyl)ethyl)benzylamine99
34'-MethoxyacetophenoneN-(1-(4-methoxyphenyl)ethyl)benzylamine99
44'-ChloroacetophenoneN-(1-(4-chlorophenyl)ethyl)benzylamine99
54'-BromoacetophenoneN-(1-(4-bromophenyl)ethyl)benzylamine99
64'-NitroacetophenoneN-(1-(4-nitrophenyl)ethyl)benzylamine99

Mechanistic Investigations in Catalysis

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. For reactions involving this compound, mechanistic studies focus on the sequence of elementary steps and the specific roles of the ligand's distinct functional groups.

The N-alkylation of amines with alcohols catalyzed by transition metal complexes with phosphine ligands is widely accepted to proceed via the borrowing hydrogen pathway. nih.gov This catalytic cycle involves several key intermediates and steps:

Alcohol Dehydrogenation: The catalytic cycle begins with the coordination of the alcohol to the metal center. Subsequently, a β-hydride elimination occurs, where the alcohol is oxidized to the corresponding aldehyde or ketone, and a metal-hydride species is formed.

Imine Formation: The aldehyde generated in situ reacts with the primary or secondary amine in a condensation reaction to form an imine intermediate, with the elimination of a water molecule.

Imine Hydrogenation: The imine coordinates to the metal-hydride species, followed by migratory insertion of the hydride to the imine's C=N bond. This step reduces the imine to the final N-alkylated amine product.

Catalyst Regeneration: Release of the product regenerates the active catalyst, allowing it to enter the next catalytic cycle.

Experimental and theoretical studies on similar iridium and ruthenium catalysts support this pathway, highlighting the catalyst's role in both the dehydrogenation and hydrogenation steps. nih.govrsc.org

The sulfonic acid group (-SO₃H) appended to the phosphine ligand is not merely a passive spectator group for enhancing solubility. It can actively participate in the catalytic cycle, leading to a bifunctional activation mechanism. The sulfonic acid is a strong Brønsted acid and can act as a "proton shuttle," facilitating steps that involve proton transfer. researchgate.net

Catalyst Performance and Optimization

The choice of the metal precursor can have a profound impact on catalyst activation and performance. Different precursors, such as [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) versus [Rh(cod)OH]₂, can lead to different active species in solution and exhibit varying reactivity. For instance, in a rhodium-catalyzed reaction, the use of [Rh(cod)OH]₂ was found to be superior to [Rh(cod)Cl]₂, which provided poor enantioselectivity. acs.org The formation of the active catalyst from chloride-bridged dimers often requires the addition of a base to facilitate the elimination of HCl, which can complicate the reaction system. acs.org

The ligand-to-metal ratio is another critical parameter. An appropriate amount of ligand is necessary to form the active catalytic species and prevent metal precipitation. However, an excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the metal that are needed for substrate binding. Optimization studies are therefore essential to determine the ideal conditions. The following table, adapted from a rhodium-catalyzed click chemistry study, illustrates how variations in the metal precursor and the presence of a ligand can dramatically influence reaction outcomes, highlighting the importance of systematic screening. acs.orgacs.org

Table 2: Effect of Metal Precursor and Ligand on a Rh-Catalyzed Reaction acs.org
EntryMetal Precursor (mol%)Ligand (mol%)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e. %)
1[Rh(cod)OH]₂ (1)None99>20:1N/A
2[Rh(cod)OH]₂ (1)Chiral Ligand L1 (2)99>20:195
3[Rh(cod)Cl]₂ (1)Chiral Ligand L1 (2)8012.5:130

These findings underscore that the careful selection of both the metal source and ligand concentration is fundamental to achieving optimal performance in catalytic systems utilizing ligands like this compound.

Solvent Effects and Aqueous Phase Catalysis

The sulfonic acid group in this compound (DPPBSA) imparts significant water solubility to its metal complexes, making it a highly effective ligand for aqueous phase and biphasic catalysis. This approach offers substantial environmental and economic advantages by allowing the catalyst to be dissolved in an aqueous phase while the organic products remain in a separate, immiscible organic phase. This facilitates easy separation of the product from the catalyst, which can then be recycled.

The catalytic performance of metal complexes involving sulfonated phosphine ligands is profoundly influenced by the properties of the aqueous phase, particularly pH. In aqueous-organic solvent mixtures, the pH of the water layer can dictate the reaction pathway and selectivity. For instance, in the hydrogenation of α,β-unsaturated aldehydes like trans-cinnamaldehyde using ruthenium complexes of similar sulfonated phosphines, the selectivity is strongly pH-dependent. cdnsciencepub.com

Research has shown that in acidic solutions (pH < 2), the hydrogenation occurs exclusively at the carbon-carbon double bond (C=C). cdnsciencepub.com Conversely, in alkaline conditions (pH > 6), the reaction selectively targets the carbon-oxygen double bond (C=O). cdnsciencepub.com This control is attributed to the pH-dependent formation of different ruthenium hydride species, which are the active catalytic intermediates. cdnsciencepub.com The ability to tune the reaction's outcome by simply adjusting the pH of the aqueous solvent is a significant advantage of using water-soluble ligands like DPPBSA.

The use of hydrophilic ligands also plays a crucial role in reactions occurring at the interface between the aqueous and organic phases. rsc.org Characterizing the behavior of the palladium catalyst and the ligand at this interface is essential for developing accurate kinetic models that can maximize catalyst recovery and selectivity, thereby enhancing the green chemistry aspects of the process. rsc.org

The choice of solvent in catalysis can dramatically affect reaction rates, equilibria, and the formation of different isomers. epfl.chresearchgate.net Water, as a solvent for catalysts derived from DPPBSA, not only facilitates catalyst-product separation but also actively participates in the catalytic cycle through its polarity and ability to stabilize charged intermediates.

Table 1: Effect of Aqueous Phase pH on the Selectivity of Cinnamaldehyde Hydrogenation

Interactive table summarizing research findings on the impact of pH on catalytic selectivity.

pH of Aqueous PhasePredominant Reaction PathwayProduct Selectivity
< 2 (Acidic)C=C HydrogenationExclusive C=C reduction cdnsciencepub.com
> 6 (Alkaline)C=O HydrogenationSelective C=O reduction cdnsciencepub.com

Catalyst Recovery and Reusability Studies

A primary motivation for using ligands like this compound is the potential for catalyst recovery and reuse, which is critical from both economic and environmental standpoints. mdpi.com The water-solubility of DPPBSA-based catalysts allows for their retention in the aqueous phase in biphasic systems, enabling straightforward separation from the organic product layer and subsequent reuse.

To further enhance recovery, catalysts can be heterogenized by immobilizing them onto solid supports. This strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. mdpi.com A common approach involves supporting a palladium complex functionalized with a diphenylphosphino ligand onto silica (B1680970), such as in SiliaCat® DPP-Pd. nsf.govnih.gov This solid catalyst can be easily recovered from the reaction mixture by simple filtration. nsf.gov

Studies on the use of such supported catalysts in direct arylation polymerization (DArP) have demonstrated excellent reusability over multiple cycles. For example, in the synthesis of the conjugated polymer PEDOTF, the SiliaCat® DPP-Pd catalyst was recovered and reused for up to five batches. nih.gov The catalyst maintained high activity and provided polymers with consistent molecular weights across several cycles, showcasing its robustness. nsf.govnih.gov The majority of the catalyst, typically between 88% and 97%, can be recovered after each polymerization cycle. nsf.gov

Other advanced recovery techniques are also being explored. Magnetic catalysts, created by incorporating magnetic nanoparticles into the support material, offer a convenient method for separation using an external magnetic field. mdpi.com For homogeneous catalysts that are not supported, organic solvent nanofiltration (OSN) presents a promising method for recovery without requiring a phase separation, allowing the catalyst to be reused multiple times while maintaining high conversion rates. rsc.org

Table 2: Reusability of a Supported DPP-Based Palladium Catalyst in Polymer Synthesis

Interactive table presenting data from catalyst recycling experiments in the synthesis of PEDOTF via DArP.

Cycle NumberReaction Time (h)Yield (%)Polymer Molecular Weight (Mn, kg/mol )Catalyst Recovery (%)
10.5952596.6 nsf.gov
20.5892393.7 nsf.gov
31.5962690.8 nsf.gov
43.0916395.9 nsf.gov
524.0931289.0 nsf.gov

Application in Bioconjugation Chemistry

Selective Protein Reduction Methodologies

The utility of DPPBS in bioconjugation stems from its ability to selectively reduce specific disulfide bonds within a protein structure, a critical step for subsequent conjugation reactions.

Conventional methods for preparing cysteine-based bioconjugates often involve the complete reduction of all disulfide bonds within a protein using potent reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) epo.orgnih.gov. This is followed by a partial re-oxidation step to reform the native interchain disulfide bonds, a process that can lead to impurities and disulfide scrambling epo.orggoogleapis.com.

DPPBS offers a more refined approach. It has been identified as a selective reducing agent capable of preferentially reducing engineered cysteine residues that may be capped with molecules like cysteine or glutathione, while leaving the native interchain disulfide bonds of the antibody intact epo.orgacs.orgoup.com. This selectivity is attributed to the reagent's properties, which allow it to target the more accessible engineered cysteines without affecting the structurally important interchain bonds acs.org. This method circumvents the need for the full reduction and re-oxidation cycle, streamlining the manufacturing process for site-specific ADCs acs.org.

The remarkable selectivity of DPPBS is crucial for maintaining the structural and functional integrity of the protein. In studies involving capped antibodies, it was demonstrated that even with a significant excess of DPPBS (32-fold) over an extended period (8 days at room temperature), no detectable reduction of the heavy and light chain interchain disulfide bonds occurred acs.org. This is in stark contrast to less selective reducing agents like TCEP, which readily reduce all interchain disulfide bonds, leading to the dissociation of the antibody into its constituent heavy and light chains googleapis.comacs.org.

Reducing AgentSelectivity for Engineered CysteinesEffect on Interchain Disulfide BondsReference
2-(Diphenylphosphino) benzenesulfonic acid (DPPBS) HighNo detectable reduction observed acs.org
Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) Low (non-selective)Complete reduction epo.orggoogleapis.comacs.org

Impact on Bioconjugate Synthesis

The selective reduction methodology using DPPBS has a profound impact on the synthesis of complex bioconjugates, particularly in the development of next-generation antibody-drug conjugates.

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug googleapis.comgoogle.com. The method of linking the drug to the antibody is a critical parameter influencing the ADC's efficacy and safety oup.com. DPPBS plays a pivotal role in cysteine-based ADC preparation by enabling the unmasking of engineered cysteine residues for conjugation without disturbing the antibody's native structure epo.orgacs.org.

This selective reduction allows for a more direct and cleaner conjugation process. After the engineered cysteines are selectively reduced by DPPBS, a drug-linker compound can be attached directly to these newly available thiol groups google.com. This avoids the complexities and potential side products of the traditional reduction/re-oxidation procedure, leading to a more robust and efficient manufacturing process for site-specific ADCs acs.org.

The use of DPPBS facilitates the production of more homogeneous ADCs with a precisely controlled DAR oup.com. By selectively reducing only the engineered cysteines, a specific number of sites are made available for drug conjugation. This level of control allows for the enrichment of ADCs with a desired drug loading. For instance, methods utilizing selective reduction have been shown to produce ADC batches where more than 80% of the conjugates have a specific drug loading of four (DAR4) google.com. This contrasts with traditional cysteine conjugation methods that often yield a heterogeneous mixture of ADCs with varying DARs nih.gov. The ability to produce a more uniform product is a significant advantage in biopharmaceutical development and for ensuring consistent clinical performance youtube.com.

Reaction Conditions and Process Optimization for Bioconjugation

The efficiency of the selective reduction using DPPBS is dependent on carefully optimized reaction conditions. These parameters are crucial for achieving the desired level of reduction while preserving the protein's integrity.

Research has outlined specific conditions for the use of DPPBS in the preparation of ADCs. In a typical procedure, a cysteine-engineered antibody is incubated with DPPBS in a buffered solution. Key parameters that are often optimized include the pH of the reaction, the molar excess of the reducing agent, temperature, and incubation time.

A representative set of conditions is detailed in the table below:

ParameterConditionPurposeReference
Buffer 100 mM Histidine, pH 5Provides a stable pH environment for the reaction. epo.org
Co-solvent/Additive 5% v/v EDTA (25 mM in water)Chelates metal ions that could catalyze disulfide bond re-oxidation. epo.org
DPPBS Equivalents 2-32 molar equivalentsThe amount is optimized to ensure complete reduction of engineered cysteines without affecting interchain disulfides. epo.org
Temperature Room TemperatureA mild temperature that preserves protein stability. epo.org
Incubation Time 16-24 hoursSufficient time for the selective reduction to proceed to completion. epo.org

Optimizing these conditions is essential for the successful implementation of this selective reduction strategy in a manufacturing setting, ensuring reproducibility and the desired product quality for advanced bioconjugates like ADCs.

pH and Temperature Considerations for Protein Stability

The conditions under which disulfide reduction is performed are critical for maintaining the stability of the protein therapeutic. Both pH and temperature can influence the protein's three-dimensional structure, the reactivity of the reducing agent, and the selectivity of the reduction process.

Proteins, including monoclonal antibodies, maintain their native conformation and biological activity within specific pH and temperature ranges. Deviations from these optimal conditions can lead to denaturation, aggregation, or fragmentation. nih.govnih.gov For instance, the thermal stability of proteins is often pH-dependent; a protein may be highly stable at a neutral pH but significantly less stable under acidic conditions. nih.gov The reduction step in bioconjugation must therefore be conducted within a buffer system that ensures the stability of the antibody. nih.gov

The reactivity and selectivity of phosphine-based reductants are also sensitive to pH. digitellinc.com The protonation state of the reagent and of the target cysteine residues can be modulated by adjusting the buffer pH, which in turn can be used to optimize the reaction's efficiency and specificity. digitellinc.comnih.gov For example, some phosphine reductants show improved reactivity and selectivity for cleaving "unpaired" cysteines in engineered antibodies within a particular pH range. digitellinc.com

Temperature is another key parameter that must be carefully controlled. While higher temperatures can increase the rate of disulfide reduction, they also increase the risk of protein denaturation and aggregation. nih.gov Studies on other reducing agents, such as dithiothreitol (DTT), have demonstrated that varying the temperature can directly control the number of disulfide bonds that are broken. As shown in the table below, increasing the temperature of the reduction reaction with DTT leads to a higher number of thiols generated per antibody, indicating more extensive reduction. nih.gov A similar principle applies to phosphine reductants, where temperature must be optimized to achieve the desired level of reduction without compromising the antibody's structural integrity.

Temperature (°C)Approximate Thiols per Antibody (using DTT)
43.8
254.6
375.4
566.0

This table illustrates the effect of temperature on the extent of antibody reduction using the reducing agent DTT. The data shows that higher temperatures lead to the generation of more free thiols per antibody molecule. nih.gov This principle highlights the importance of temperature control in bioconjugation processes.

Stoichiometric Control of Reducing Agent

Achieving a homogeneous bioconjugate, such as an ADC with a specific drug-to-antibody ratio (DAR), depends on the precise and selective cleavage of a defined number of disulfide bonds. This is accomplished through meticulous stoichiometric control of the reducing agent relative to the antibody. nih.gov Unlike thiol-based reductants that often require a large excess to drive the reaction, tertiary phosphines can be used in stoichiometric amounts because the formation of a stable phosphine oxide byproduct makes the reduction effectively irreversible. biosynth.com

Using an insufficient amount of the reducing agent will result in incomplete reduction and a low yield of the desired product. Conversely, an excess of the reagent can lead to the non-selective reduction of other disulfide bonds, such as the structurally critical intra-chain bonds, which can compromise the antibody's stability and function. virscidian.com High loadings of phosphine reductants have been shown to generate undesired side products. virscidian.com Therefore, the molar ratio of the phosphine reagent to the antibody is a critical parameter that must be optimized.

For engineered antibodies containing specific unpaired cysteine residues, phosphine-based reductants can be used to selectively cleave the target disulfides while leaving other inter-chain bonds intact. digitellinc.comgoogle.com For example, a process might be optimized to use approximately two molar equivalents of the reducing agent for each molar equivalent of the target engineered cysteine, thereby generating a final product with a DAR of 2. google.com The data in the following table, derived from studies using DTT, demonstrates how varying the concentration of the reducing agent directly correlates with the number of free thiols produced, allowing for fine control over the final product characteristics.

DTT Concentration (mM)Approximate Thiols per Antibody
0.10.4
1.01.2
5.05.4
10.07.0
20.08.0

This table shows the relationship between the concentration of the reducing agent dithiothreitol (DTT) and the number of free thiols generated per antibody at 37°C. This illustrates the principle of stoichiometric control, where the extent of disulfide bond reduction is directly managed by the amount of reducing agent used. nih.gov

Downstream Processing for Reagent Removal in Bioconjugation

Following the reduction and subsequent conjugation steps, it is imperative to remove excess reagents, including the phosphine reductant and its phosphine oxide byproduct, from the final protein product. nih.gov This purification is a crucial part of the downstream processing (DSP) in biopharmaceutical manufacturing. mt.com The significant size difference between the large antibody product (typically ~150 kDa) and the small molecule reagents allows for efficient separation using methods such as Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).

Tangential Flow Filtration (TFF) , specifically using ultrafiltration and diafiltration (UF/DF), is a widely employed technique in ADC manufacturing. nih.gov In this process, the reaction mixture is passed tangentially across a semi-permeable membrane. The large antibody is retained, while small molecules like excess 2-(Diphenylphosphino)benzenesulfonic acid, its oxide, solvents, and other impurities pass through the membrane with the buffer. nih.govadcreview.com The process is highly efficient, with studies showing that the clearance of small molecule impurities is typically ideal, showing no significant interaction with the protein or the membrane. nih.gov

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius. tosohbioscience.comcytivalifesciences.com The reaction mixture is passed through a column packed with a porous resin. Large molecules like antibodies cannot enter the pores and thus elute quickly, while smaller molecules enter the pores, extending their path through the column and causing them to elute later. tosohbioscience.comharvardapparatus.com This method is effective for desalting, buffer exchange, and removing low-molecular-weight contaminants from the final bioconjugate product. harvardapparatus.comiitkgp.ac.in

A more innovative approach to simplify reagent removal involves the use of immobilized reducing agents. For instance, a phosphine reductant like TCEP can be covalently bound to agarose beads. researchgate.netnih.gov After the reduction is complete, the reagent can be easily removed from the reaction mixture by simple centrifugation or filtration, streamlining the downstream purification process significantly. researchgate.net

Purification MethodPrinciple of SeparationApplication in Bioconjugation
Tangential Flow Filtration (TFF)Size-based separation using a semi-permeable membrane.Efficient removal of small molecule reagents (e.g., phosphines, solvents) and buffer exchange. nih.gov
Size Exclusion Chromatography (SEC)Size-based separation using a porous resin column.Separation of large protein conjugates from smaller, excess reagents and byproducts. tosohbioscience.comiitkgp.ac.in
Immobilized ReagentsReagent is bound to a solid support (e.g., agarose beads).Simplified removal of the reducing agent via filtration or centrifugation post-reaction. researchgate.net

This table summarizes common downstream processing techniques used to remove excess reducing agents and other small molecules after bioconjugation.

Theoretical and Computational Investigations of 2 Diphenylphosphino Benzenesulfonic Acid

Electronic Structure Analysis

The electronic structure of DPPBSA is fundamental to its function as a ligand. The presence of a phosphorus atom with a lone pair of electrons and an electron-withdrawing benzenesulfonic acid moiety creates a unique electronic profile that dictates its coordination chemistry.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of molecules like DPPBSA. DFT calculations can determine various electronic descriptors that quantify the ligand's characteristics. For phosphine (B1218219) ligands in general, key properties such as electron-donating ability and steric bulk are often evaluated computationally.

Dispersion-corrected DFT (DFT-D3) has been effectively used to study related phosphine-sulfonate ligand systems. acs.orgsgitolab.comresearchgate.net These calculations can provide optimized molecular geometries and electronic properties. For instance, in studies of palladium complexes with phosphine-sulfonate ligands, DFT has been used to model the active catalytic species, revealing a T-shaped geometry for a three-coordinate [{P^O}PdMe] active species. mdpi.comsemanticscholar.org

Key electronic parameters for phosphine ligands that can be derived from DFT include:

Molecular Electrostatic Potential (MEP): The MEP map indicates the regions of electron density. For DPPBSA, the most negative potential (electron-rich region) is expected to be localized on the sulfonate oxygen atoms and the phosphorus atom, identifying them as sites for electrophilic attack or metal coordination.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and donor-acceptor interactions. For DPPBSA, this would quantify the charge on the phosphorus and sulfonate groups and describe the nature of the phosphorus lone pair orbital, which is crucial for its σ-donating capability.

Calculated Spectroscopic Properties: DFT protocols have been developed to accurately predict spectroscopic data, such as the ³¹P NMR chemical shifts of phosphine ligands in transition-metal complexes, which are highly sensitive to the electronic environment. acs.orgacs.org

Parameter Description Relevance to 2-(Diphenylphosphino)benzenesulfonic Acid
Optimized Geometry The lowest energy three-dimensional arrangement of atoms.Determines bond lengths (e.g., P-C, S-O) and angles, providing a foundational structure for all other calculations.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic, e.g., P atom, SO₃⁻ oxygens) and electron-poor (electrophilic) sites.
Atomic Charges Calculated charge distribution on each atom (e.g., via NBO or Mulliken population analysis).Quantifies the electron-withdrawing effect of the sulfonate group on the phosphino (B1201336) moiety.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.The HOMO is typically associated with the phosphorus lone pair, indicating its donor capability. The energy gap influences reactivity. nih.govmdpi.com

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For DPPBSA, the HOMO is expected to be primarily localized on the phosphorus atom, corresponding to its lone pair of electrons. This orbital is responsible for the ligand's ability to act as a σ-donor, coordinating to a metal center. The energy of the HOMO is related to the ligand's ionization potential and is a key indicator of its nucleophilicity and electron-donating strength. mdpi.com

The LUMO, conversely, represents the lowest energy orbital available to accept electrons. In phosphine ligands, LUMOs can have contributions from the P-C antibonding orbitals (σ*). The ability of the ligand to accept electron density from a metal center into these orbitals (π-acidity or back-bonding) is influenced by the LUMO's energy and character. The electron-withdrawing sulfonate group attached to the benzene (B151609) ring would be expected to lower the energy of both the HOMO and LUMO compared to a simple triphenylphosphine (B44618) ligand.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity. nih.gov Computational studies can precisely calculate the energies and visualize the spatial distribution of these orbitals, providing a clear picture of how DPPBSA will interact electronically with a metal catalyst. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for mapping out the detailed step-by-step mechanisms of catalytic reactions involving DPPBSA. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the catalytic cycle can be constructed.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome. Locating and characterizing these transition states is a primary goal of computational mechanistic studies.

In the context of catalysis with phosphine-sulfonate ligands, DFT has been used extensively to analyze transition states in key reaction steps like olefin insertion and β-hydride elimination. acs.orgsgitolab.com For example, in the palladium-catalyzed polymerization of ethylene (B1197577) using (R₂PC₆H₄SO₃)-type ligands, computational studies have identified the transition states for two competing pathways that control polymer properties:

Chain Propagation: The transition state for the insertion of an ethylene monomer into the palladium-alkyl bond.

Chain Transfer/Termination: The transition state for ethylene dissociation, which precedes β-hydride elimination, a process that terminates the growing polymer chain. acs.orgsgitolab.com

Computational studies on palladium/phosphine-sulfonate systems have successfully determined energy profiles for ethylene polymerization. acs.orgsgitolab.comresearchgate.net These studies calculate the relative free energies of key species, including the catalyst resting state, the ethylene-coordinated intermediate, the transition state for insertion, and the product of insertion.

For instance, a comparative DFT study on the copolymerization of ethylene and methyl vinyl sulfone (MVS) catalyzed by a phosphine-sulfonate palladium complex revealed that MVS insertion was more favorable than ethylene insertion for both chain initiation and propagation. mdpi.com This preference was explained by lower structural deformation energies in the transition state for MVS insertion.

Catalytic Step Computational Finding (Example from Analogous Systems) Reference
Chain Propagation (Ethylene Insertion) The free energy barrier (ΔG‡) for migratory insertion of ethylene into the Pd-alkyl bond is calculated. acs.orgsgitolab.com
Chain Termination (β-Hydride Elimination) The energy profile shows that ethylene dissociation from the active species is a prerequisite for β-hydride elimination. The barrier for this dissociation is a key factor. acs.orgsgitolab.com
Comonomer Insertion (MVS vs. Ethylene) The calculated transition state for 2,1-insertion of MVS is found to be lower in energy than for ethylene insertion, explaining the preferential incorporation of the polar monomer. mdpi.com

Prediction of Ligand Reactivity and Selectivity

A major goal of computational chemistry in catalysis is to move from explaining observed results to predicting the behavior of new catalysts. By establishing correlations between calculated properties and experimental outcomes, predictive models can be developed.

For phosphine-sulfonate ligands, computational studies have successfully predicted how modifications to the ligand structure will affect catalytic performance. In the palladium-catalyzed polymerization of ethylene, the molecular weight of the resulting polymer is determined by the competition between chain propagation and chain termination (β-hydride elimination). Researchers found a strong correlation between a calculated energy difference, ΔΔG‡, and the experimentally observed molecular weights. acs.orgsgitolab.com

ΔΔG‡ = (TS Energy for Ethylene Dissociation) – (TS Energy for Linear Propagation)

A larger ΔΔG‡ value indicates that chain propagation is more highly favored over the pathway to termination, which computationally predicts that the ligand will produce a higher molecular weight polymer. This model was used to correctly rationalize the experimental trend for a series of phosphine-sulfonate ligands with different substituents on the phosphorus atom (e.g., t-Bu, i-Pr, Ph, etc.). acs.orgsgitolab.com Such quantitative structure-activity relationships (QSAR) are invaluable for the rational design of new ligands with desired properties, reducing the need for extensive trial-and-error synthesis and experimentation. researchgate.net

Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the nature of metal-ligand interactions and the stability of complexes involving this compound (DPPBS). These methods allow for the detailed examination of the coordination environment, electronic structure, and thermodynamic properties of these complexes, which are often difficult to probe experimentally.

Computational studies have been employed to elucidate the intricate features of the coordination environment of metal centers, such as palladium(II), with the DPPBS ligand. acs.org DFT methods have been utilized to understand how the ligand influences the geometry and electronic properties of the metal complex, which in turn dictates its reactivity and catalytic activity. For instance, investigations into palladium(II) complexes have explored how the coordination of DPPBS can facilitate specific chemical transformations. acs.org

In the case of copper(I) complexes with DPPBS, a combination of experimental and computational techniques has been used to study their electronic and structural characteristics. researchgate.netyildiz.edu.tr DFT and Time-Dependent DFT (TD-DFT) calculations are crucial for understanding the photophysical properties of these complexes. yildiz.edu.tr These calculations help in assigning electronic transitions, such as metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the observed optical properties. yildiz.edu.tr

The stability and bonding within these complexes are further analyzed through the examination of frontier molecular orbitals (MOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yildiz.edu.tr The energies and compositions of these orbitals determine the nature of the metal-ligand bond and the electronic transitions. For example, in certain copper complexes, the HOMO is typically localized on the metal center and the LUMO on the ligand, confirming the MLCT character of the electronic transitions. yildiz.edu.tr

Computational models have also been used to compare the properties of different DPPBS-metal complexes. By varying the metal or the ancillary ligands, researchers can computationally predict how these changes will affect the stability and reactivity of the resulting complex. These theoretical predictions are invaluable for the rational design of new catalysts and functional materials based on the DPPBS scaffold.

Detailed computational findings, including calculated absorption wavelengths and oscillator strengths for a copper(I)-DPPBS complex, are presented below, showcasing the power of TD-DFT in elucidating the electronic structure of these molecules. yildiz.edu.tr

Table 1: TD-DFT Computed UV-vis Data for a Cu(I)-DPPBS Complex in Methanol yildiz.edu.tr
TransitionComputed Wavelength (nm)Oscillator Strength [f]Major Contribution
S₀ → S₁326[0.0116]HOMO-1 → LUMO
S₀ → S₂314[0.0003]HOMO → LUMO+1

This table presents selected computed data for the electronic transitions of a copper(I) complex with this compound, illustrating the nature of the metal-to-ligand charge transfer.

Future Research Directions and Potential Applications

Advanced Catalytic Systems

The inherent properties of DPPBs as a water-soluble phosphine (B1218219) ligand make it an excellent candidate for the development of more sophisticated and efficient catalytic systems. Future research is likely to focus on enhancing its stereoselectivity and improving its recyclability through the design of chiral derivatives and effective heterogenization strategies.

While DPPBs itself is achiral, the synthesis of chiral analogues is a promising area for advancements in asymmetric catalysis. The creation of chiral sulfonated phosphines has been shown to be effective in asymmetric hydrogenation reactions. acs.orgacs.org This success provides a strong rationale for the development of axially chiral derivatives of DPPBs.

Future research could focus on the synthesis of DPPBs analogues where the phenyl rings on the phosphorus atom are substituted to create atropisomers, a class of stereoisomers arising from hindered rotation around a single bond. beilstein-journals.org The introduction of bulky groups at the ortho-positions of the phenyl rings could restrict their rotation, leading to stable, chiral ligands. The synthesis of such axially chiral biaryls is a well-established field, with chiral phosphoric acids being recognized as efficient organocatalysts for a variety of enantioselective transformations. beilstein-journals.org

The catalytic performance of these hypothetical chiral DPPBs derivatives could be evaluated in various asymmetric reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govsigmaaldrich.com The sulfonic acid group would allow these reactions to be carried out in aqueous or biphasic systems, facilitating catalyst recovery and reuse. The table below outlines potential chiral derivatives of DPPBs and their target asymmetric catalytic applications.

Potential Chiral DerivativeKey Chiral FeatureTarget Asymmetric ReactionPotential Advantage
(R/S)-2-(Bis(2-methoxyphenyl)phosphino)benzenesulfonic acidAtropisomerism from restricted P-Aryl bond rotationAsymmetric HydrogenationEnhanced enantioselectivity in aqueous media
(R/S)-2-(Bis(2,6-dimethylphenyl)phosphino)benzenesulfonic acidStable Atropisomerism due to bulky substituentsAsymmetric Cross-CouplingHigh turnover numbers and enantiomeric excesses
Chiral DPPBs with stereogenic centers on the phenyl backboneIntroduction of chiral centers on the aromatic ringsAsymmetric HydroformylationControl over regioselectivity and enantioselectivity

To further enhance the industrial applicability of DPPBs-based catalysts, robust heterogenization strategies are needed to simplify catalyst-product separation and improve catalyst lifetime. The water-solubility of DPPBs makes it an ideal candidate for supported aqueous-phase (SAP) catalysis. pharm.or.jp In this approach, the water-soluble catalyst is immobilized in a thin layer of water on a hydrophilic solid support. This combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation).

Future research could explore the immobilization of DPPBs-metal complexes on various hydrophilic supports, such as silica (B1680970) gel, alumina, or functionalized polymers. mpg.deresearchgate.net The sulfonic acid group of DPPBs can interact with the support surface through hydrogen bonding or ionic interactions, leading to stable immobilization. The preparation of a benzenesulfonic acid catalyst supported on silica gel, where the components are bonded covalently, has been reported, suggesting a potential pathway for the robust anchoring of DPPBs. google.com

Another promising approach is the use of supported liquid-phase (SLP) catalysts, where the catalyst is dissolved in a liquid phase that is dispersed on a solid support. dcu.ie The choice of the liquid phase and the support material can be tailored to optimize the catalytic performance and stability.

The table below summarizes potential heterogenization strategies for DPPBs-based catalysts.

Heterogenization StrategySupport MaterialImmobilization PrinciplePotential Application
Supported Aqueous-Phase (SAP) CatalysisSilica, Alumina, TitaniaAdsorption of aqueous catalyst solution onto a hydrophilic supportContinuous flow hydrogenation and hydroformylation
Covalent AnchoringFunctionalized Polymers, Mesoporous SilicaFormation of a covalent bond between the ligand and the supportLeach-proof catalysts for fine chemical synthesis
Ion-Exchange ResinsSulfonated PolystyreneIonic interaction between the sulfonic acid group and the resinRecyclable catalysts for cross-coupling reactions

Exploration in Materials Science

The coordination of DPPBs to various metal centers could lead to the formation of novel materials with interesting electronic and optical properties. This area of research remains largely unexplored for this specific ligand, but the known properties of related metal-phosphine and metal-sulfonate complexes suggest significant potential.

Palladium(II) complexes, in general, have been investigated for their electronic properties. illinois.eduresearchgate.net The electronic structure of palladium complexes can be tuned by the nature of the coordinated ligands. The phosphine group in DPPBs is a strong σ-donor, which can influence the electron density at the metal center. nih.gov The sulfonate group, being electron-withdrawing, can also play a role in modulating the electronic properties of the resulting complex.

Future research could involve the synthesis and characterization of palladium(II) and other transition metal complexes of DPPBs to investigate their potential as semiconducting materials. science.govscience.gov The HOMO-LUMO band gap of these complexes could be calculated and correlated with their electronic behavior. The unique combination of a "soft" phosphine donor and a "hard" sulfonate group might lead to interesting charge transfer characteristics within the metal complexes.

Transition metal complexes, particularly those of ruthenium(II) and iridium(III), are well-known for their luminescent properties and have been explored for applications in bioimaging and as chemosensors. nih.govnih.govmdpi.comnih.gov The photophysical properties of these complexes are highly dependent on the nature of the ligands.

The introduction of sulfonated phosphine ligands into ruthenium complexes has been shown to influence their photophysical properties. researchgate.net Future studies could focus on the synthesis of ruthenium(II) and iridium(III) complexes with DPPBs and the investigation of their absorption and emission characteristics. The sulfonate group could enhance the water solubility of these complexes, making them suitable for biological applications. The interplay between the metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions in these complexes could lead to interesting photophysical phenomena. dcu.ienih.govchemrxiv.org

Innovative Bioconjugation Techniques Beyond Current Scope

The field of bioconjugation is rapidly evolving, with a continuous demand for more efficient and selective methods to modify biomolecules. nd.edu Phosphine-based reactions, such as the Staudinger ligation, have been instrumental in this field. nih.gov However, the future lies in the development of novel ligation strategies that offer faster kinetics, higher chemoselectivity, and the ability to perform conjugations under physiological conditions.

One promising area is the development of unsaturated phosphine oxides as versatile triple-reactive reagents for orthogonal and chemoselective bioconjugation. nih.govresearchgate.net These reagents can be used for modular antibody rebridging and single-reagent peptide-cyclization-bioconjugation. While not directly involving DPPBs in its current form, the principles of phosphine reactivity are central. Future research could explore the functionalization of the DPPBs scaffold to incorporate such reactive motifs. For instance, the phenyl rings of DPPBs could be modified to include alkynes or other groups that can participate in these advanced ligation reactions.

Another innovative approach is phosphine-promoted thiol-specific bioconjugation with allylic acetates, which offers a rapid and stable method for modifying proteins. sciety.org A recyclable solid phosphine catalyst is used to activate the allylic acetate (B1210297) for reaction with cysteine residues. A sulfonated phosphine like DPPBs, with its potential for immobilization, could be a candidate for such recyclable catalytic systems in bioconjugation.

Furthermore, the development of chemoselective ligation reactions that can be carried out under physiological conditions is a key goal. labpartnering.organu.edu.au This includes phosphine-based methods that form a native amide bond, releasing an oxidized phosphine byproduct. rsc.org The water-solubility and biocompatibility of DPPBs derivatives could make them suitable for such in vivo applications.

Development of Novel Derivatives with Enhanced or Tailored Properties

Future research endeavors concerning 2-(diphenylphosphino)benzenesulfonic acid are anticipated to focus significantly on the rational design and synthesis of novel derivatives. The primary objective of these efforts is to develop new ligands with enhanced catalytic activity, improved selectivity, and tailored physical properties for specific applications. This can be achieved through systematic modifications of the parent molecule's structure, including the introduction of various functional groups onto the phenyl rings of the diphenylphosphino moiety or the benzenesulfonic acid backbone.

The electronic and steric properties of the phosphine ligand play a crucial role in determining the efficacy of the resulting metal catalyst. By introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings, it is possible to fine-tune the electron density at the phosphorus atom. This, in turn, influences the metal-ligand bond strength and the catalytic activity of the complex. For instance, electron-donating groups are expected to increase the electron-donating ability of the phosphine, which can enhance the catalytic activity in certain reactions like cross-coupling processes. Conversely, electron-withdrawing groups can be beneficial in reactions where a more electron-deficient metal center is desired.

Steric hindrance around the phosphorus atom is another critical parameter that can be modulated to control the selectivity of catalytic reactions. By introducing bulky substituents on the phenyl rings, the coordination sphere around the metal center can be modified, thereby influencing the approach of substrates and favoring the formation of specific products. This strategy is particularly relevant for achieving high levels of regioselectivity and enantioselectivity in asymmetric catalysis.

Furthermore, the development of derivatives with tailored solubility is a key area of interest, especially for applications in biphasic catalysis. The inherent water solubility of this compound, imparted by the sulfonic acid group, is a significant advantage. However, modifying the lipophilicity of the ligand through the introduction of long-chain alkyl groups or other hydrophobic moieties could lead to amphiphilic ligands. Such ligands would be particularly useful in micellar catalysis or other aqueous-organic biphasic systems, facilitating catalyst recovery and reuse.

The synthesis of these novel derivatives will likely involve multi-step organic transformations. Key reactions may include electrophilic aromatic substitution on the benzenesulfonic acid ring or the phenyl groups of the phosphine, as well as cross-coupling reactions to introduce a variety of substituents. Detailed characterization of these new ligands and their corresponding metal complexes will be essential to establish structure-property relationships. This will involve a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to elucidate their molecular structures. The catalytic performance of these new derivatives would then be evaluated in a range of important organic transformations to identify candidates with superior performance compared to the parent ligand.

Q & A

Q. Table 1: Catalytic Reactions and Conditions

Reaction TypeMetal CatalystKey ConditionsReference
AllylationPd(II) complexesAmbient temperature, DMSO solvent
HydrogenationRu-based systemsH₂ pressure (1–5 atm), aqueous media

Basic: What spectroscopic methods are recommended to characterize this compound and its derivatives?

Answer:

  • ³¹P{¹H}-NMR spectroscopy :
    • Fresh solutions in CDCl₃ show a singlet at 3.4 ppm for the phosphine group.
    • In DMSO-d₆, oxidation to phosphine oxide occurs over time, generating signals at -11.1 ppm (unoxidized) and 34.2 ppm (oxidized) .
  • FTIR : Confirm sulfonic acid (–SO₃H) and phosphine (–PPh₂) functional groups.
  • X-ray crystallography : Resolve coordination geometry in metal complexes (e.g., Bi³⁺ complexes with [5+4] coordination) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard classification : Eye irritation (Category 2), skin irritation (Category 2), and respiratory toxicity (STOT SE 3).
  • Mitigation : Use fume hoods, wear nitrile gloves, and avoid DMSO as a solvent due to oxidation risks .
  • Storage : Keep under inert gas (N₂/Ar) at room temperature to prevent phosphine oxidation .

Advanced: How does solvent choice influence the stability and reactivity of this compound in catalytic systems?

Answer:

  • DMSO : Induces rapid oxidation of the phosphine group to phosphine oxide (~70% after 48 hours at 80°C). This is confirmed by ³¹P{¹H}-NMR shifts from -11.1 ppm to 34.2 ppm .
  • Chloroform : No oxidation observed, making it suitable for short-term ligand synthesis.
  • Aqueous systems : Enhances water solubility for hydrogenation but requires pH adjustment to prevent ligand degradation .

Q. Table 2: Solvent-Dependent Oxidation Kinetics

SolventTemperatureOxidation RateKey Observation
DMSO-d₆80°C70% in 48 hPhosphine oxide dominates
CDCl₃25°CNo oxidationStable phosphine signal

Advanced: What mechanistic insights explain the oxidation of this compound to its phosphine oxide derivative?

Answer:

  • Autoxidation pathway : DMSO acts as a mild oxidizer, converting –PPh₂ to –P(O)Ph₂ via radical intermediates.
  • Metal-mediated inhibition : Bismuth(III) nitrate slows oxidation by coordinating the phosphine, as shown by delayed ³¹P{¹H}-NMR shifts (retention of -11.1 ppm signal) .
  • Thermal acceleration : Heating to 80°C in DMSO increases oxidation rate 3-fold compared to ambient conditions .

Advanced: How can researchers resolve discrepancies in catalytic activity data when using this ligand with different metals?

Answer:

  • Contradiction analysis :
    • Metal coordination strength : Stronger Lewis acids (e.g., Bi³⁺) stabilize phosphine ligands, reducing oxidation but potentially lowering catalytic turnover.
    • Solvent compatibility : Conflicting activity in Pd-catalyzed reactions may arise from solvent-induced ligand degradation (e.g., DMSO vs. toluene) .
  • Methodological adjustments :
    • Use anaerobic conditions for air-sensitive metals (e.g., Ru, Pd).
    • Pre-form metal-ligand complexes in inert solvents (e.g., THF) before introducing reactive substrates .

Advanced: What strategies optimize the synthesis of metal complexes with this compound?

Answer:

  • In situ ligand activation : Combine the ligand with Bi(NO₃)₃·5H₂O in DMSO to form [Bi(C₁₈H₁₄P(O)SO₃)₂(DMSO)₃]⁺ complexes (71% yield) .
  • Crystallization control : Slow evaporation from DMSO/water mixtures yields monoclinic crystals (space group P2₁/m, a = 9.5436 Å, β = 90.434°) .
  • Avoid cluster degradation : Use non-coordinating solvents (e.g., toluene) to preserve hexanuclear bismuth clusters during ligand exchange .

Advanced: How does this compound compare to structurally similar ligands in peptide modification?

Answer:

  • Efficiency : Achieves >97% conversion in dehydroalanine modification, outperforming TPPTS (24%) due to reduced charge repulsion .

  • Solubility : Sulfonic acid group enhances aqueous compatibility vs. carboxylate analogs (e.g., 2-(diphenylphosphino)benzoic acid).

  • Table 3: Ligand Performance in Peptide Reactions

    LigandConversion (%)Key Advantage
    This compound>97High water solubility
    TPPTS24Lower steric hindrance

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